Ethyl 6-(4-formylphenoxy)hexanoate
Description
Ethyl 6-(4-formylphenoxy)hexanoate is an ester derivative characterized by a hexanoate backbone substituted with a 4-formylphenoxy group. For example, structurally similar compounds like ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate are synthesized using DMF, POCl₃, and acetonitrile under reflux conditions .
Key Chemical Properties (Hypothesized):
- Molecular Formula: C₁₅H₂₀O₅ (estimated based on ethyl hexanoate [C₈H₁₆O₂] + 4-formylphenoxy [C₇H₅O₃]).
- Molecular Weight: ~280.3 g/mol.
- Hydrophobicity (log P): Expected to be higher than ethyl hexanoate (log P = 2.8) due to the aromatic substituent .
Properties
CAS No. |
156060-77-4 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 6-(4-formylphenoxy)hexanoate |
InChI |
InChI=1S/C15H20O4/c1-2-18-15(17)6-4-3-5-11-19-14-9-7-13(12-16)8-10-14/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
JZLYFLPRFLVNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares ethyl 6-(4-formylphenoxy)hexanoate with key esters and derivatives:
Key Differences and Implications
Hydrophobicity and Solubility: Ethyl hexanoate has moderate hydrophobicity (log P = 2.8) and water solubility (1.16 g/L) . In contrast, the formylphenoxy group in the target compound increases log P (~3.5), reducing water solubility and enhancing compatibility with non-polar matrices (e.g., polymers, lipid-based drug delivery systems) .
Reactivity: The formyl group (-CHO) provides a reactive site for condensation or Schiff base formation, unlike non-functionalized esters (e.g., ethyl hexanoate). This makes the compound valuable in synthesizing imine-linked polymers or bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
